

Spectroscopic Analysis of Methyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-acetyl-3-(dimethylamino)acrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H NMR and ^{13}C NMR spectral data for **Methyl 2-acetyl-3-(dimethylamino)acrylate**. Due to the limited availability of public experimental data for the methyl ester, this document utilizes spectral information from its close structural analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, as a representative reference. The methodologies and expected spectral characteristics are detailed to guide researchers in their analytical endeavors.

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a multifunctional organic compound of interest in synthetic chemistry and drug development. Its enamine and α,β -unsaturated ketone moieties provide versatile reactivity for the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide presents the expected ^1H and ^{13}C NMR spectral data and outlines the experimental protocols for their acquisition.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for **Methyl 2-acetyl-3-(dimethylamino)acrylate**. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|----------------------------------|--------------|-------------|----------------------|
| =CH | ~7.5 - 7.8 | Singlet | 1H | Olefinic Proton |
| -OCH ₃ | ~3.7 | Singlet | 3H | Methyl Ester Protons |
| -N(CH ₃) ₂ | ~3.0 - 3.2 | Singlet | 6H | N,N-dimethyl Protons |
| -C(O)CH ₃ | ~2.3 | Singlet | 3H | Acetyl Protons |

Table 2: Predicted ^{13}C NMR Spectral Data

| Carbon | Chemical Shift (δ , ppm) | Assignment |
|-----------------------------------|----------------------------------|--------------------------------------|
| C=O (Acetyl) | ~195 | Acetyl Carbonyl |
| C=O (Ester) | ~168 | Ester Carbonyl |
| C(3) | ~155 | Olefinic Carbon (β to ester) |
| C(2) | ~98 | Olefinic Carbon (α to ester) |
| -OCH ₃ | ~51 | Methyl Ester Carbon |
| -N(CH ₃) ₂ | ~40 | N,N-dimethyl Carbons |
| -C(O)CH ₃ | ~28 | Acetyl Methyl Carbon |

Experimental Protocols

The following is a general protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of **Methyl 2-acetyl-3-(dimethylamino)acrylate**.

Sample Preparation

- Weigh approximately 5-10 mg of the solid sample of **Methyl 2-acetyl-3-(dimethylamino)acrylate**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity of the sample.

NMR Data Acquisition

- Instrumentation: The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
 - Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
 - Spectral Width: A spectral width of about 220-250 ppm is necessary to cover the full range of carbon chemical shifts.

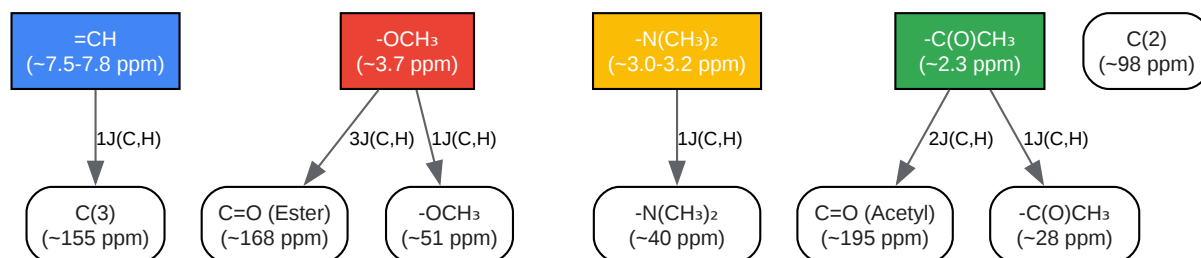
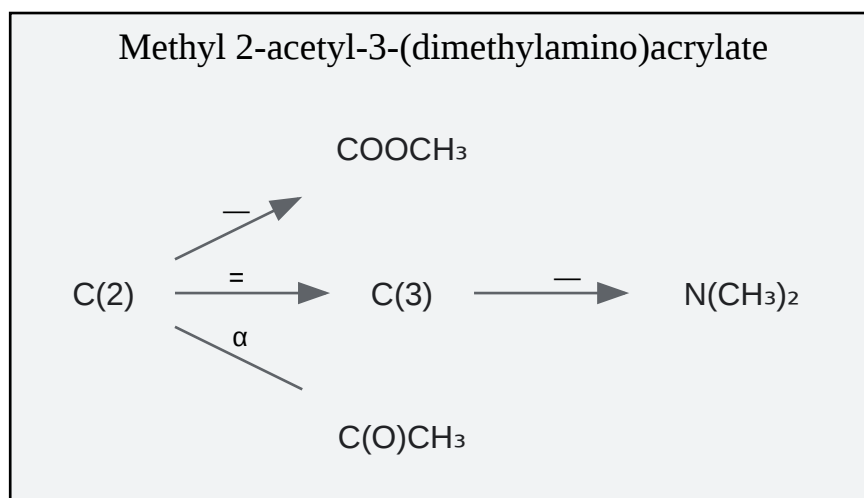
- Acquisition Time: An acquisition time of 1-2 seconds is typical.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is often required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the spectrum using the internal standard (TMS at 0.00 ppm).
- Assign the peaks in both ^1H and ^{13}C spectra to the corresponding nuclei in the molecule.

Visualization of Molecular Structure and NMR Connectivity

The following diagrams illustrate the molecular structure and the logical relationships of the proton and carbon environments as would be determined by NMR spectroscopy.



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